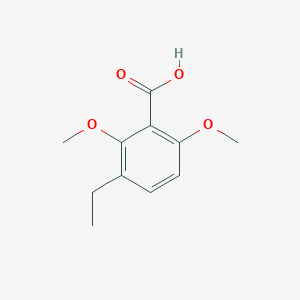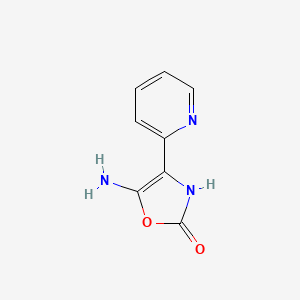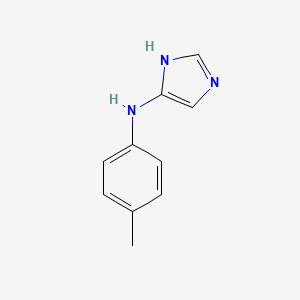![molecular formula C24H27F6NO2P2 B12833377 1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis[(2S,5S)-2,5-dimethyl-1-phospholanyl]-1H-pyrrole-2,5-dione](/img/structure/B12833377.png)
1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis[(2S,5S)-2,5-dimethyl-1-phospholanyl]-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis[(2S,5S)-2,5-dimethyl-1-phospholanyl]-1H-pyrrole-2,5-dione is a complex organic compound characterized by the presence of trifluoromethyl groups and phospholanyl substituents. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of Grignard reagents, bromination, and subsequent cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are typically optimized for high yield and purity. These methods may include the use of flow microreactor systems for efficient and sustainable synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis[(2S,5S)-2,5-dimethyl-1-phospholanyl]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis[(2S,5S)-2,5-dimethyl-1-phospholanyl]-1H-pyrrole-2,5-dione has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis[(2S,5S)-2,5-dimethyl-1-phospholanyl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can activate substrates and stabilize transition states through hydrogen bonding and other interactions . These interactions are crucial for its catalytic and biological activities.
Comparación Con Compuestos Similares
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a hydrogen bond catalyst.
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: Utilized in pharmaceutical synthesis.
3,5-Bis(trifluoromethyl)pyrazole: Another compound with trifluoromethyl groups, used in various chemical applications.
Uniqueness
1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis[(2S,5S)-2,5-dimethyl-1-phospholanyl]-1H-pyrrole-2,5-dione is unique due to its combination of trifluoromethyl and phospholanyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific catalytic and synthetic applications .
Propiedades
Fórmula molecular |
C24H27F6NO2P2 |
|---|---|
Peso molecular |
537.4 g/mol |
Nombre IUPAC |
1-[3,5-bis(trifluoromethyl)phenyl]-3,4-bis[(2S,5S)-2,5-dimethylphospholan-1-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C24H27F6NO2P2/c1-12-5-6-13(2)34(12)19-20(35-14(3)7-8-15(35)4)22(33)31(21(19)32)18-10-16(23(25,26)27)9-17(11-18)24(28,29)30/h9-15H,5-8H2,1-4H3/t12-,13-,14-,15-/m0/s1 |
Clave InChI |
UPIFPFNHJKOVCW-AJNGGQMLSA-N |
SMILES isomérico |
C[C@H]1CC[C@@H](P1C2=C(C(=O)N(C2=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)P4[C@H](CC[C@@H]4C)C)C |
SMILES canónico |
CC1CCC(P1C2=C(C(=O)N(C2=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)P4C(CCC4C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1h-Thieno[2,3-f]benzimidazole](/img/structure/B12833296.png)



![6-Amino-5-methoxy-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B12833321.png)

![Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)dimethylsilane](/img/structure/B12833327.png)
![2(3H)-Benzofuranone, 5,7-bis(1,1-dimethylethyl)-3-[3,5-dimethyl-4-[[2,4,8,10-tetrakis(1,1-dimethylethyl)-12-methyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl]oxy]phenyl]-](/img/structure/B12833333.png)
![1,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12833346.png)
![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;hydrochloride](/img/structure/B12833351.png)
![N-(2-Ethyl-1H-benzo[d]imidazol-1-yl)formamide](/img/structure/B12833353.png)

![Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide)](/img/structure/B12833360.png)

